1-Naphthalenesulfonyl fluoride

概要

説明

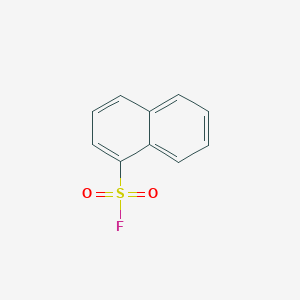

1-Naphthalenesulfonyl fluoride is an organic compound with the molecular formula C10H7FO2S. It is a sulfonyl fluoride derivative of naphthalene, characterized by the presence of a sulfonyl fluoride group attached to the naphthalene ring. This compound is known for its stability and reactivity, making it valuable in various chemical applications .

準備方法

1-Naphthalenesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 1-naphthalenesulfonyl chloride with a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile . Another method involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides under mild reaction conditions using readily available reagents . These methods are efficient and provide high yields of the desired product.

化学反応の分析

1-Naphthalenesulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: Due to the presence of the sulfonyl fluoride group, it can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can participate in such reactions under appropriate conditions.

Substitution Reactions: It can undergo substitution reactions where the sulfonyl fluoride group is replaced by other functional groups.

Common reagents used in these reactions include potassium fluoride, potassium bifluoride, and various nucleophiles. The major products formed depend on the specific nucleophile used in the reaction.

科学的研究の応用

Chemical Properties and Structure

1-Naphthalenesulfonyl fluoride is characterized by the following chemical properties:

- Molecular Formula : C₁₀H₇FO₂S

- Molecular Weight : 216.22 g/mol

- Melting Point : 51-56 °C

- CAS Number : 317-55-5

These properties facilitate its use in various chemical reactions, particularly in the synthesis of more complex molecules.

Scientific Research Applications

This compound serves multiple roles in scientific research, including:

Click Chemistry

The sulfonyl fluoride motif in NSF is employed as a connector for assembling -SO₂- linked small molecules with proteins or nucleic acids. This application is particularly relevant in the field of click chemistry, where it facilitates the formation of stable covalent bonds between biomolecules. The utility of NSF in this context enhances the efficiency of synthesizing bioconjugates and drug candidates .

Synthesis of Sulfonamides

NSF is used as a reagent in the synthesis of sulfonamide compounds. These compounds are crucial in medicinal chemistry due to their antibacterial properties. The reaction typically involves the nucleophilic substitution of the fluoride ion, allowing for the introduction of various amines to form sulfonamides .

Chromatographic Applications

In analytical chemistry, NSF is utilized in high-performance liquid chromatography (HPLC) for separating and purifying compounds. A specific method has been developed for isolating impurities from mixtures containing NSF, making it valuable for pharmacokinetic studies and quality control processes .

Bioconjugation Strategies

The ability of NSF to react with nucleophiles makes it an effective tool for bioconjugation strategies. It allows researchers to attach fluorescent tags or other functional groups to biomolecules, facilitating studies in cellular imaging and tracking biological processes .

Case Study 1: Bioconjugation Using NSF

A study demonstrated the successful use of NSF to conjugate a fluorescent dye to a peptide. The reaction yielded a high degree of labeling efficiency, highlighting NSF's role as a robust linker in bioconjugation applications .

Case Study 2: Synthesis of Antibacterial Agents

Research involving the synthesis of novel sulfonamide derivatives using NSF showed promising antibacterial activity against various strains of bacteria. The study underscored the importance of NSF as a precursor in developing new therapeutic agents .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Click Chemistry | Connector for assembling small molecules with proteins/nucleic acids | Enhanced efficiency in bioconjugate synthesis |

| Synthesis of Sulfonamides | Reagent for synthesizing antibacterial compounds | Effective formation of sulfonamide derivatives |

| Chromatographic Applications | Used in HPLC for separation/purification | Scalable method for isolating impurities |

| Bioconjugation Strategies | Attaching functional groups to biomolecules | High labeling efficiency achieved |

作用機序

The mechanism of action of 1-naphthalenesulfonyl fluoride involves its reactivity with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity makes it an effective inhibitor of enzymes, particularly those with active-site serine residues . The compound can form stable covalent adducts with these nucleophiles, leading to the inactivation of the target enzyme.

類似化合物との比較

1-Naphthalenesulfonyl fluoride can be compared with other sulfonyl fluorides, such as:

2-Naphthalenesulfonyl fluoride: Similar in structure but with the sulfonyl fluoride group attached at a different position on the naphthalene ring.

Benzenesulfonyl fluoride: A simpler aromatic sulfonyl fluoride with a benzene ring instead of a naphthalene ring.

4-Chlorobenzenesulfonyl fluoride: Contains a chlorine substituent on the benzene ring, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability compared to other sulfonyl fluorides. Its naphthalene backbone offers additional aromatic stability and potential for π-π interactions, making it valuable in various chemical and biological applications .

生物活性

1-Naphthalenesulfonyl fluoride (NSF) is a sulfonyl fluoride compound that has garnered attention in biochemical research due to its unique properties and biological activities. This article explores the biological activity of NSF, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is characterized by its sulfonyl fluoride functional group, which makes it a potent inhibitor of serine proteases and other enzymes. The mechanism of action primarily involves the formation of a covalent bond with the serine residue in the active site of target enzymes, leading to irreversible inhibition. This property has made NSF a valuable tool in studying enzyme functionality and regulation.

1. Enzyme Inhibition

NSF is known for its ability to inhibit various enzymes, particularly serine proteases. The inhibition mechanism involves the interaction between the sulfonyl fluoride group and the active site serine, effectively blocking substrate access. This has implications in studying proteolytic pathways and their roles in disease processes.

| Enzyme Type | Inhibition Mechanism | References |

|---|---|---|

| Serine Proteases | Covalent modification at serine site | |

| Carbonic Anhydrase | Inhibition through active site binding | |

| Other Enzymes | Broad-spectrum inhibition |

2. Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of NSF on various cell lines. It has been observed that NSF can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, a study demonstrated that NSF treatment led to increased reactive oxygen species (ROS) production and altered mitochondrial membrane potential in treated cells.

Case Study 1: Impact on Cancer Cell Lines

A study conducted on human breast cancer cell lines revealed that NSF significantly reduced cell viability in a dose-dependent manner. The treatment resulted in:

- Increased levels of ROS.

- Activation of apoptotic pathways.

- Alterations in mitochondrial function.

These findings suggest that NSF may have potential as an anticancer agent, warranting further investigation into its therapeutic applications.

Case Study 2: Effects on Platelet Function

In another study focusing on platelet function, NSF was found to inhibit platelet aggregation and adhesion. The treatment resulted in decreased ATP levels and increased lactate production, indicating impaired mitochondrial function. This raises concerns about the use of NSF in clinical settings where platelet function is critical, such as in wound healing or during surgical procedures.

Research Findings Summary

The biological activity of this compound encompasses a range of effects on different biological systems. Key findings include:

- Enzyme Inhibition : Potent inhibitor of serine proteases and other enzymes through covalent modification.

- Cytotoxic Effects : Induces apoptosis in cancer cells via oxidative stress mechanisms.

- Platelet Function : Impairs platelet aggregation and energy metabolism, raising safety concerns for therapeutic use.

特性

IUPAC Name |

naphthalene-1-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKMYBMCWFRCHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80605835 | |

| Record name | Naphthalene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317-55-5 | |

| Record name | Naphthalene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 317-55-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。